
6-fluoro-2-methyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-2-methyl-1H-pyrimidin-4-one, also known as FMPO, is a pyrimidine derivative that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
6-fluoro-2-methyl-1H-pyrimidin-4-one works by reacting with ROS to form a fluorescent adduct, which can then be detected using fluorescence microscopy or spectroscopy. The reaction between 6-fluoro-2-methyl-1H-pyrimidin-4-one and ROS is highly specific, and the resulting adduct has a unique fluorescence spectrum that can be used to distinguish it from other fluorescent molecules in the cell.
Biochemical and Physiological Effects
6-fluoro-2-methyl-1H-pyrimidin-4-one has been shown to have minimal toxicity and does not affect the viability of cells at concentrations used for ROS detection. It also does not interfere with other cellular processes, making it an ideal tool for studying ROS in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-fluoro-2-methyl-1H-pyrimidin-4-one is its high sensitivity and specificity for detecting ROS. It is also relatively easy to use and does not require specialized equipment. However, one limitation of 6-fluoro-2-methyl-1H-pyrimidin-4-one is its short half-life in cells, which can make it difficult to detect ROS over longer periods of time. It is also important to note that 6-fluoro-2-methyl-1H-pyrimidin-4-one is not suitable for detecting all types of ROS, and other probes may be needed for specific applications.
Zukünftige Richtungen
There are several future directions for the use of 6-fluoro-2-methyl-1H-pyrimidin-4-one in scientific research. One area of interest is the development of new 6-fluoro-2-methyl-1H-pyrimidin-4-one derivatives with improved properties, such as longer half-life or increased sensitivity. Another area of interest is the use of 6-fluoro-2-methyl-1H-pyrimidin-4-one in studying the role of ROS in various diseases, such as cancer or neurodegenerative disorders. Finally, 6-fluoro-2-methyl-1H-pyrimidin-4-one could be used in combination with other probes or imaging techniques to gain a more comprehensive understanding of cellular processes involving ROS.
Conclusion
In conclusion, 6-fluoro-2-methyl-1H-pyrimidin-4-one is a valuable tool for studying ROS in living cells. Its high sensitivity and specificity make it an ideal probe for detecting oxidative stress, and its minimal toxicity and ease of use make it a popular choice in scientific research. While there are limitations to its use, the future directions for 6-fluoro-2-methyl-1H-pyrimidin-4-one research are promising and could lead to new insights into the role of ROS in health and disease.
Synthesemethoden
6-fluoro-2-methyl-1H-pyrimidin-4-one can be synthesized through several methods, including the reaction between 5-chloro-2-methylpyrimidin-4-one and potassium fluoride, or the reaction between 6-chloro-2-methylpyrimidin-4-one and potassium fluoride. Both of these methods involve the substitution of a chlorine atom with a fluorine atom in the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
6-fluoro-2-methyl-1H-pyrimidin-4-one has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is crucial for understanding various diseases such as cancer, Alzheimer's, and Parkinson's. 6-fluoro-2-methyl-1H-pyrimidin-4-one has been shown to be highly sensitive and specific for detecting ROS, making it an important tool in the study of oxidative stress and related diseases.
Eigenschaften
CAS-Nummer |
18260-82-7 |
|---|---|
Produktname |
6-fluoro-2-methyl-1H-pyrimidin-4-one |
Molekularformel |
C5H5FN2O |
Molekulargewicht |
128.1 g/mol |
IUPAC-Name |
4-fluoro-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5FN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) |
InChI-Schlüssel |
JVPCOZPIUCVMES-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC(=O)C=C(N1)F |
SMILES |
CC1=NC(=CC(=O)N1)F |
Kanonische SMILES |
CC1=NC(=O)C=C(N1)F |
Synonyme |
4(3H)-Pyrimidinone, 6-fluoro-2-methyl- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



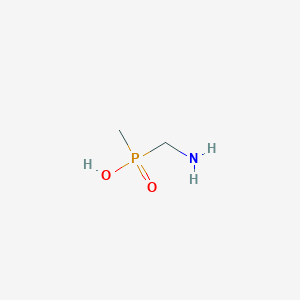

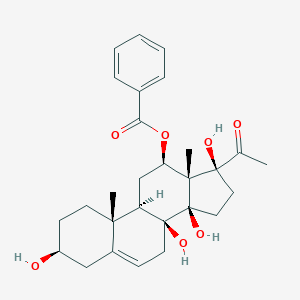

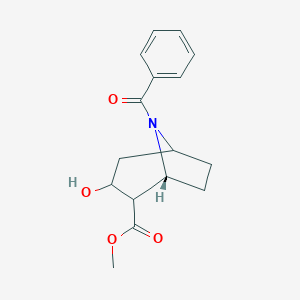


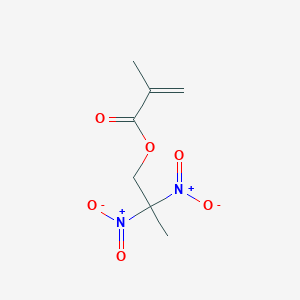
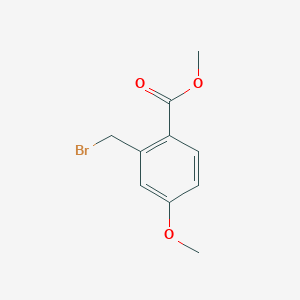


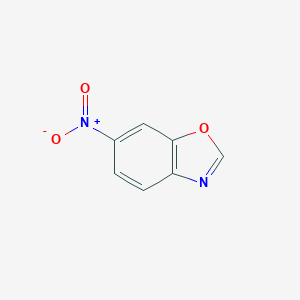
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)
